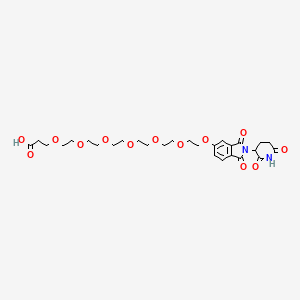
1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring substituted with methylthio and trifluoromethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 3-(methylthio)-5-(trifluoromethoxy)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired hydrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine
- 1-(4-(Methylthio)phenyl)-3-(2-(trifluoromethyl)phenyl)urea
- 1-methyl-3-(trifluoromethyl)benzene
Uniqueness
1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine is unique due to the specific positioning of the methylthio and trifluoromethoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C8H9F3N2OS |
|---|---|
Molekulargewicht |
238.23 g/mol |
IUPAC-Name |
[3-methylsulfanyl-5-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2OS/c1-15-7-3-5(13-12)2-6(4-7)14-8(9,10)11/h2-4,13H,12H2,1H3 |
InChI-Schlüssel |
OVJSYHJVFCNITB-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=CC(=C1)OC(F)(F)F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




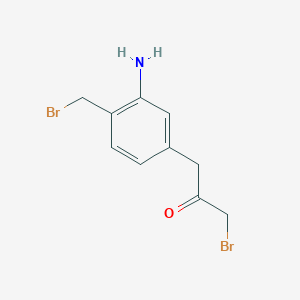
![2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B14068270.png)
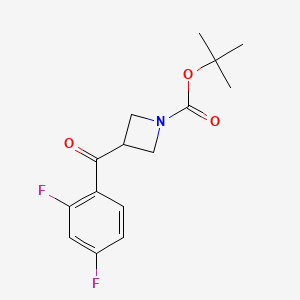
![3,5,7-Trimethylbenzo[b]thiophene](/img/structure/B14068281.png)
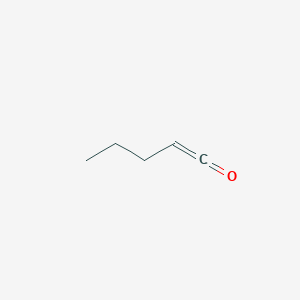

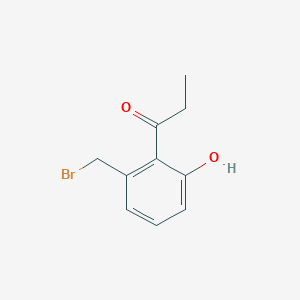

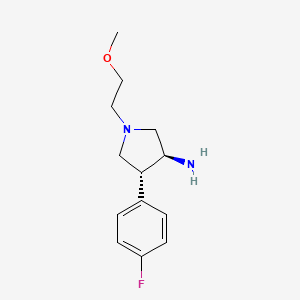
![3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)

